molecular formula C19H17ClN2O2 B2819282 2-Chloro-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide CAS No. 903295-79-4

2-Chloro-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide

Cat. No. B2819282
CAS RN: 903295-79-4
M. Wt: 340.81
InChI Key: TUWBULTYTICJKZ-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide is a useful research compound. Its molecular formula is C19H17ClN2O2 and its molecular weight is 340.81. The purity is usually 95%.
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Scientific Research Applications

Bactericidal Activity

The substituted benzamides, including compounds structurally related to 2-Chloro-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide, have been evaluated for their bactericidal activity. A study by Zadrazilova et al. (2015) found that these compounds exhibit potent bactericidal effects against methicillin-resistant Staphylococcus aureus (MRSA), with one compound showing a rapid bactericidal effect even at low concentrations, reducing bacterial count significantly after incubation Zadrazilova et al., 2015.

Anti-Tubercular Scaffold

Nimbalkar et al. (2018) synthesized a series of novel derivatives with a structure incorporating a chloro-substituted azetidinone ring, demonstrating promising in vitro anti-tubercular activity against Mycobacterium tuberculosis. These compounds were found to be non-cytotoxic and exhibited good physicochemical properties, indicating their potential as a scaffold for anti-tubercular drug development Nimbalkar et al., 2018.

Synthesis and Characterization of Novel Compounds

Research by Saeed et al. (2020) on antipyrine-like derivatives, including compounds structurally similar to the one , focused on their synthesis, X-ray structure characterization, and theoretical evaluation. These compounds exhibit a combination of hydrogen bonding interactions and π-interactions, contributing to their stability and potentially to their biological activity Saeed et al., 2020.

properties

IUPAC Name

2-chloro-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2/c1-11-15-10-13(21-18(23)14-6-2-3-7-16(14)20)9-12-5-4-8-22(17(12)15)19(11)24/h2-3,6-7,9-11H,4-5,8H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUWBULTYTICJKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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